molecular formula C11H15FN2O2 B11881616 tert-butyl N-(3-fluoropyridin-2-yl)-N-methylcarbamate

tert-butyl N-(3-fluoropyridin-2-yl)-N-methylcarbamate

Cat. No.: B11881616
M. Wt: 226.25 g/mol
InChI Key: LMSFQJGSZQWWFL-UHFFFAOYSA-N
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Description

tert-Butyl N-(3-fluoropyridin-2-yl)-N-methylcarbamate: is a chemical compound with the molecular formula C11H15FN2O2 . It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a tert-butyl group, a fluoropyridinyl moiety, and a methylcarbamate group, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(3-fluoropyridin-2-yl)-N-methylcarbamate typically involves the reaction of 3-fluoropyridine with tert-butyl isocyanate and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Step 1: 3-fluoropyridine is reacted with tert-butyl isocyanate in the presence of a suitable catalyst.

    Step 2: The intermediate product is then treated with methylamine to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are optimized to achieve high yields and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(3-fluoropyridin-2-yl)-N-methylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

Scientific Research Applications

tert-Butyl N-(3-fluoropyridin-2-yl)-N-methylcarbamate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl N-(3-fluoropyridin-2-yl)-N-methylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of the fluoropyridinyl moiety enhances its binding affinity and specificity towards certain targets .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl bis((3-fluoropyridin-2-yl)methyl)carbamate
  • tert-Butyl (4-methylpyridin-2-yl)carbamate
  • tert-Butyl (2-piperidin-3-ylethyl)carbamate

Uniqueness

tert-Butyl N-(3-fluoropyridin-2-yl)-N-methylcarbamate is unique due to the presence of both the fluoropyridinyl and methylcarbamate groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C11H15FN2O2

Molecular Weight

226.25 g/mol

IUPAC Name

tert-butyl N-(3-fluoropyridin-2-yl)-N-methylcarbamate

InChI

InChI=1S/C11H15FN2O2/c1-11(2,3)16-10(15)14(4)9-8(12)6-5-7-13-9/h5-7H,1-4H3

InChI Key

LMSFQJGSZQWWFL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=C(C=CC=N1)F

Origin of Product

United States

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